molecular formula C13H9Cl2N3O B11675608 N'-[(E)-(2,3-dichlorophenyl)methylidene]pyridine-3-carbohydrazide CAS No. 292180-70-2

N'-[(E)-(2,3-dichlorophenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11675608
CAS No.: 292180-70-2
M. Wt: 294.13 g/mol
InChI Key: WTWUORWZMWZPJI-CAOOACKPSA-N
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Description

N’-[(E)-(2,3-dichlorophenyl)methylidene]pyridine-3-carbohydrazide is a chemical compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology.

Preparation Methods

The synthesis of N’-[(E)-(2,3-dichlorophenyl)methylidene]pyridine-3-carbohydrazide typically involves the reaction of 2,3-dichlorobenzaldehyde with pyridine-3-carbohydrazide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N’-[(E)-(2,3-dichlorophenyl)methylidene]pyridine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N’-[(E)-(2,3-dichlorophenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used in the synthesis of coordination compounds and metal complexes, which are studied for their catalytic and electronic properties.

    Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research explores its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and as a ligand in various industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes, by inhibiting their activity. The molecular pathways involved may include the disruption of metal ion homeostasis and interference with enzyme active sites .

Comparison with Similar Compounds

N’-[(E)-(2,3-dichlorophenyl)methylidene]pyridine-3-carbohydrazide can be compared with other Schiff base hydrazones, such as:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity.

Properties

CAS No.

292180-70-2

Molecular Formula

C13H9Cl2N3O

Molecular Weight

294.13 g/mol

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C13H9Cl2N3O/c14-11-5-1-3-9(12(11)15)8-17-18-13(19)10-4-2-6-16-7-10/h1-8H,(H,18,19)/b17-8+

InChI Key

WTWUORWZMWZPJI-CAOOACKPSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC(=O)C2=CN=CC=C2

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)C2=CN=CC=C2

Origin of Product

United States

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